2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 2-(4-nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid presents a sophisticated heterocyclic framework characterized by the fusion of benzene and imidazole rings with specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C14H9N3O4 and a molecular weight of 283.24 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid, reflecting the precise positioning of functional groups within the molecular framework.
The core benzimidazole structure consists of a benzene ring fused to an imidazole ring, creating a bicyclic aromatic system that serves as the foundation for the molecule's chemical properties. At the 2-position of the benzimidazole ring, a 4-nitrophenyl substituent is attached, introducing significant electronic effects through the presence of the electron-withdrawing nitro group. The 4-nitrophenyl moiety consists of a benzene ring bearing a nitro group in the para position relative to the point of attachment to the benzimidazole core. This substitution pattern creates a conjugated system that extends the electronic delocalization throughout the molecule, influencing both its spectroscopic properties and potential reactivity patterns.
The carboxylic acid functional group is positioned at the 4-position of the benzimidazole ring system, providing additional sites for hydrogen bonding and potential chemical modification. This carboxylic acid group contributes to the compound's solubility characteristics and enables formation of various derivatives through standard carboxylic acid chemistry. The presence of both the nitro group and carboxylic acid functionality creates multiple sites for intermolecular interactions, which significantly influence the compound's solid-state packing and solution behavior.
The Chemical Abstracts Service registry number for this compound is 904817-17-0, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature includes 2-(4-nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid and 1H-benzimidazole-7-carboxylic acid, 2-(4-nitrophenyl)-, reflecting different numbering conventions used in various chemical databases and literature sources. The InChI representation of the compound is InChI=1S/C14H9N3O4/c18-14(19)10-2-1-3-11-12(10)16-13(15-11)8-4-6-9(7-5-8)17(20)21/h1-7H,(H,15,16)(H,18,19), providing a standardized method for representing the molecular structure in computational chemistry applications.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of 2-(4-nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid reveals important insights into its solid-state molecular geometry and intermolecular packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound is limited in the available literature, closely related benzimidazole derivatives provide valuable comparative information about the likely conformational preferences and packing motifs. The benzimidazole core typically adopts a planar conformation due to the aromatic nature of both the benzene and imidazole rings, with the 4-nitrophenyl substituent potentially adopting various orientations relative to the core depending on intermolecular interactions and crystal packing forces.
The presence of the carboxylic acid group at the 4-position introduces significant potential for hydrogen bonding interactions, which play crucial roles in determining the overall crystal structure. Carboxylic acid groups commonly participate in dimeric hydrogen bonding patterns, forming cyclic structures with neighboring molecules through complementary hydrogen donor and acceptor interactions. These hydrogen bonding patterns can significantly influence the molecular conformation by restricting rotational freedom around specific bonds and stabilizing particular orientations of the phenyl and benzimidazole rings.
The nitro group on the phenyl substituent contributes additional dipolar interactions that can influence crystal packing through electrostatic interactions with neighboring molecules. The electron-withdrawing nature of the nitro group also affects the electronic distribution throughout the molecule, potentially influencing the geometry of the benzimidazole core and the orientation of the phenyl ring. Computational studies on related nitro-substituted benzimidazoles suggest that the nitro group typically adopts a coplanar arrangement with the phenyl ring to maximize conjugation effects.
Conformational flexibility in this molecule is primarily limited to rotation around the bond connecting the benzimidazole ring to the 4-nitrophenyl substituent. This rotation is influenced by both steric interactions between the substituents and electronic effects arising from conjugation between the aromatic systems. The carboxylic acid group, being directly attached to the benzimidazole core, has limited conformational freedom but can participate in intramolecular hydrogen bonding with the adjacent nitrogen atom of the imidazole ring, depending on the specific tautomeric form adopted by the molecule.
Theoretical calculations using density functional theory methods on similar benzimidazole derivatives indicate that the most stable conformations typically feature minimal steric interactions between the aromatic rings while maintaining optimal overlap of the π-electron systems. The presence of both electron-withdrawing groups (nitro and carboxylic acid) creates a unique electronic environment that stabilizes specific conformational arrangements through a combination of electrostatic and conjugation effects.
Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of 2-(4-nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid provides distinctive fingerprints that enable unambiguous identification and structural confirmation of this compound. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the unique chemical environment of each atom within the molecular framework. The proton nuclear magnetic resonance spectrum exhibits distinct aromatic proton signals in the 7-8 parts per million region, corresponding to the various aromatic protons on both the benzimidazole core and the 4-nitrophenyl substituent.
The aromatic proton signals show characteristic splitting patterns that provide information about the substitution patterns and electronic environments. Protons on the 4-nitrophenyl ring typically appear as two distinct doublets due to the symmetrical substitution pattern, with the protons ortho to the nitro group appearing at slightly higher chemical shifts due to the electron-withdrawing effect of the nitro group. The benzimidazole aromatic protons exhibit more complex splitting patterns due to the asymmetrical substitution pattern created by the carboxylic acid group at the 4-position.
The carboxylic acid proton typically appears as a broad singlet at approximately 12-13 parts per million, often exhibiting temperature-dependent behavior due to rapid exchange with traces of moisture or deuterium from the solvent. The imidazole nitrogen-hydrogen proton appears as a broad singlet at approximately 13 parts per million, characteristic of benzimidazole derivatives. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbonyl carbon signals for both the carboxylic acid group (approximately 170 parts per million) and distinct aromatic carbon signals that reflect the electronic environments created by the various substituents.
Infrared spectroscopy of 2-(4-nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid reveals characteristic absorption bands that serve as diagnostic markers for the functional groups present in the molecule. The carboxylic acid group produces distinctive stretching vibrations, with the carbonyl stretch typically appearing at approximately 1670-1680 wavenumbers and the hydroxyl stretch appearing as a broad absorption centered around 3000-3500 wavenumbers. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at approximately 1516 and 1338 wavenumbers, respectively, providing clear evidence for the presence of this functional group.
The benzimidazole core contributes several characteristic absorption bands, including carbon-nitrogen stretching vibrations at approximately 1607 wavenumbers and nitrogen-hydrogen stretching vibrations at approximately 3436 wavenumbers. The aromatic carbon-carbon stretching vibrations typically appear in the 1450-1600 wavenumber region, often overlapping with other vibrational modes but contributing to the overall spectroscopic fingerprint of the compound.
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, reflecting the extended conjugation created by the combination of the benzimidazole core and the 4-nitrophenyl substituent. The compound typically exhibits absorption maxima in the range of 270-300 nanometers, characteristic of π→π* transitions in aromatic systems. The presence of the nitro group introduces additional electronic transitions that can extend the absorption into longer wavelength regions, potentially creating distinctive absorption patterns that differentiate this compound from related benzimidazole derivatives lacking the nitro substitution.
Comparative Analysis with Related Benzimidazole Derivatives
Comparative analysis of 2-(4-nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid with related benzimidazole derivatives reveals important structure-activity relationships and provides insights into the specific contributions of individual functional groups to the overall molecular properties. The parent compound 2-benzimidazolecarboxylic acid (molecular formula C8H6N2O2, molecular weight 162.15 grams per mole) serves as a fundamental reference point for understanding the effects of phenyl substitution at the 2-position. This simpler derivative lacks the 4-nitrophenyl substituent, providing a direct comparison for evaluating the electronic and steric effects introduced by the aromatic substitution.
The introduction of the 4-nitrophenyl group significantly increases the molecular complexity and electronic delocalization compared to the parent benzimidazolecarboxylic acid. This substitution increases the molecular weight by approximately 121 mass units and introduces additional aromatic character that affects both the spectroscopic properties and potential biological activities. The extended conjugation system created by the phenyl substitution typically results in bathochromic shifts in ultraviolet-visible absorption spectra compared to the unsubstituted parent compound.
Comparison with 2-(4-nitrophenyl)-1H-benzimidazole (molecular formula C13H9N3O2, molecular weight 239.23 grams per mole) demonstrates the specific contribution of the carboxylic acid functional group. This related compound lacks the carboxylic acid substitution at the 4-position, providing insight into the effects of this functional group on molecular properties. The addition of the carboxylic acid group increases the molecular weight by 44 mass units and introduces significant potential for hydrogen bonding interactions that can affect solubility, crystal packing, and potential biological activities.
The carboxylic acid functionality also provides additional sites for chemical modification through standard carboxylic acid chemistry, including ester formation, amide formation, and salt formation. These modification possibilities are absent in the non-carboxylated derivative, highlighting the enhanced synthetic versatility provided by the carboxylic acid group. The increased polarity introduced by the carboxylic acid group typically results in enhanced solubility in polar solvents compared to the non-carboxylated analogue.
Analysis of 5-nitro-1H-benzimidazole-2-carboxylic acid (molecular formula C8H5N3O4, molecular weight 207.14 grams per mole) provides insight into the effects of nitro group positioning within the benzimidazole system. This regioisomer features the nitro group directly attached to the benzimidazole core rather than on a phenyl substituent, creating different electronic effects and potential reactivity patterns. The direct attachment of the nitro group to the benzimidazole core typically results in stronger electron-withdrawing effects compared to the more distant nitro group in the 4-nitrophenyl derivative.
The comparative molecular weights reveal the systematic progression in molecular complexity: benzimidazole-2-carboxylic acid (162.15 g/mol) < 5-nitro-benzimidazole-2-carboxylic acid (207.14 g/mol) < 2-(4-nitrophenyl)-1H-benzimidazole (239.23 g/mol) < 2-(4-nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid (283.24 g/mol). This progression demonstrates the cumulative effects of functional group additions on molecular size and complexity.
Spectroscopic comparisons reveal systematic trends in nuclear magnetic resonance chemical shifts that correlate with the electronic effects of the various substituents. The presence of electron-withdrawing groups typically results in deshielding of nearby aromatic protons, while the specific substitution patterns create characteristic splitting patterns that enable unambiguous structural identification. Infrared spectroscopic comparisons show the additive effects of multiple functional groups, with each derivative exhibiting the characteristic absorption bands of its constituent functional groups while also showing subtle shifts that reflect the electronic interactions between different parts of the molecule.
Table 1: Comparative Properties of Related Benzimidazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Chemical Abstracts Service Number |
|---|---|---|---|---|
| 2-Benzimidazolecarboxylic acid | C8H6N2O2 | 162.15 | Carboxylic acid | 2849-93-6 |
| 2-(4-Nitrophenyl)-1H-benzimidazole | C13H9N3O2 | 239.23 | Nitrophenyl | 729-13-5 |
| 5-Nitro-1H-benzimidazole-2-carboxylic acid | C8H5N3O4 | 207.14 | Nitro, carboxylic acid | 73903-18-1 |
| 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid | C14H9N3O4 | 283.24 | Nitrophenyl, carboxylic acid | 904817-17-0 |
The biological activity profiles of these related compounds show systematic variations that correlate with their structural differences. Compounds containing nitro groups typically exhibit enhanced antimicrobial activities compared to their non-nitrated analogues, while the presence of carboxylic acid groups often improves water solubility and enables additional modes of biological interaction through hydrogen bonding and ionic interactions. The combination of both nitro and carboxylic acid functionalities in 2-(4-nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid creates a unique profile that combines the beneficial aspects of both functional groups while potentially introducing synergistic effects that enhance overall biological activity.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)10-2-1-3-11-12(10)16-13(15-11)8-4-6-9(7-5-8)17(20)21/h1-7H,(H,15,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOIUABBTFOUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587718 | |
| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-17-0 | |
| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are often employed.
Major Products
Oxidation: Conversion to 2-(4-Amino-phenyl)-3H-benzoimidazole-4-carboxylic acid.
Reduction: Formation of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, enabling the development of novel chemical entities with tailored properties.
Biology
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies indicate comparable efficacy to established antibiotics.
- Anticancer Potential : Research indicates that 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid exhibits promising anticancer activity against cell lines such as colon cancer (HCT116) and breast cancer (MCF-7). Its mechanism involves inducing apoptosis in cancer cells, likely through DNA binding and inhibition of cell proliferation, with reported IC50 values in the low micromolar range .
Medicine
- Therapeutic Development : The compound is being explored for its potential use in developing new therapeutic agents, particularly in cancer research. Studies have shown its ability to inhibit cell growth effectively, suggesting it could be a candidate for further drug development .
Industry
- Material Science : There is potential for this compound's application in developing new materials with specific electronic or optical properties, making it valuable in industrial contexts.
Antimicrobial Efficacy
A study evaluated the antibacterial activity of this compound using the agar diffusion method. Results indicated significant inhibition zones against multiple bacterial strains, comparable to standard antibiotics like ampicillin and gentamicin .
Anticancer Screening
In another investigation, the compound was tested against several cancer cell lines. Findings revealed effective inhibition of cell growth with IC50 values ranging from 2.2 µM to 5.3 µM across different cell types, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to DNA or proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole-4-carboxylic acid derivatives exhibit diverse pharmacological and biochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural Analogs and Substituent Effects
Notes:
- Electron Effects: The nitro group in the target compound creates a highly electron-deficient aromatic system, which may enhance binding to enzymes requiring electron-poor substrates (e.g., oxidoreductases) compared to electron-rich analogs like the dimethylamino derivative .
- Solubility : The hydroxy-methoxy analog () likely exhibits better aqueous solubility than the nitro-substituted compound due to hydrogen bonding .
- Biological Activity : Candesartan’s tetrazolyl and ethoxy groups enable potent angiotensin receptor binding, whereas the nitro group in the target compound may favor interactions with nitroreductases or cytochrome P450 enzymes .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a nitrophenyl group and a benzimidazole core provides a versatile platform for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid can be represented as follows:
This compound exhibits distinct chemical reactivity due to the nitro group, which can undergo reduction to form reactive intermediates that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced, leading to the formation of reactive species that interact with cellular components, such as DNA and proteins. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.
Antimicrobial Activity
Research has demonstrated that 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have shown that this compound has comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Activity
The anticancer potential of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid has been explored in several studies. It has shown promising results against various cancer cell lines, including:
- Colon cancer (HCT116)
- Breast cancer (MCF-7)
The compound's mechanism involves inducing apoptosis in cancer cells, likely through its ability to bind to DNA and inhibit cell proliferation. Studies report IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Comparative Analysis with Similar Compounds
To better understand the significance of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid, it is useful to compare it with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid | Moderate | High | Unique substitution pattern |
| 4-(1H-Indol-3-ylazo)-N-(4-nitro-phenyl)-benzamide | High | Moderate | Known for broad-spectrum activity |
| Benzimidazole derivatives | Variable | High | General class known for diverse activities |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of 2-(4-Nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid using the agar diffusion method. Results indicated significant inhibition zones against multiple bacterial strains, comparable to standard antibiotics like ampicillin and gentamicin .
- Anticancer Screening : In another investigation, the compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell growth with IC50 values ranging from 2.2 µM to 5.3 µM across different cell types, indicating its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-nitro-phenyl)-3H-benzoimidazole-4-carboxylic acid, and how can side products be minimized?
Answer: A common approach involves coupling 4-nitrobenzaldehyde with benzimidazole precursors under acidic conditions, followed by carboxylation. For example, methyl ester derivatives (e.g., 2-(4-nitro-phenyl)-1H-benzoimidazole-4-carboxylic acid methyl ester, CAS 188107-02-0) are synthesized via esterification of the carboxylic acid group, which can later be hydrolyzed . To minimize side products (e.g., dimerization or over-nitration), use controlled stoichiometry of nitroaryl precursors and monitor reaction progress using thin-layer chromatography (TLC) or in situ FTIR.
Q. What analytical methods are validated for purity assessment of this compound in pharmaceutical research?
Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used, as referenced in pharmacopeial guidelines for related benzimidazole derivatives (e.g., candesartan impurities) . Method validation should include specificity testing against structurally similar impurities (e.g., EP Impurity H) and robustness under varying pH (3.0–7.0) and column temperatures (25–40°C). Mass spectrometry (LC-MS) is recommended for confirming molecular ion peaks (e.g., m/z 340.3 for the parent ion) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR or IR) for this compound?
Answer: Contradictions often arise from tautomeric forms of the benzimidazole ring or residual solvents. For NMR:
- Compare experimental -NMR shifts (e.g., aromatic protons at δ 7.8–8.5 ppm) with computed spectra using DFT-based tools (e.g., NIST Chemistry WebBook standards for biphenyl analogs) .
- For IR, confirm the presence of key functional groups: nitro (1520–1350 cm), carboxylic acid (2500–3300 cm broad stretch), and benzimidazole (1600–1450 cm) .
Always cross-validate with X-ray crystallography when crystalline derivatives are available.
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Answer: Due to low aqueous solubility (common in nitroaryl-benzimidazoles), use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based encapsulation. For cellular assays (e.g., WST-1 cytotoxicity testing), pre-dissolve the compound in DMSO and dilute in buffered media. Validate solubility via dynamic light scattering (DLS) to detect aggregates .
Q. How can factorial design improve reaction yield during scale-up synthesis?
Answer: Apply a 2 factorial design to evaluate critical factors:
- Variables: Reaction temperature (80–120°C), catalyst loading (5–15 mol%), and nitro precursor equivalence (1.0–1.5).
- Response: Yield (%) and purity (HPLC area%).
Statistical analysis (e.g., ANOVA) identifies interactions between variables. For example, higher catalyst loading may reduce reaction time but increase impurity formation .
Q. What mechanistic insights explain discrepancies in biological activity data across cell lines?
Answer: Discrepancies may arise from differences in cellular uptake or metabolism. For example, in WST-1 assays, mitochondrial dehydrogenase activity varies between cell lines (e.g., HeLa vs. HEK293), affecting formazan dye reduction rates. Normalize data to cell viability (via trypan blue exclusion) and measure intracellular compound concentration using LC-MS/MS .
Q. Data Interpretation & Contradictions
Q. How should researchers address conflicting cytotoxicity results between tetrazolium and resazurin assays?
Answer: Tetrazolium salts (e.g., WST-1) require active mitochondrial dehydrogenases, while resazurin assays rely on cytoplasmic reductases. Differences in metabolic activity or compound interference (e.g., nitro groups quenching signals) can cause discrepancies. Validate using orthogonal methods like ATP-based luminescence assays .
Q. What are the implications of detecting methyl ester impurities in final batches?
Answer: Methyl esters (e.g., CAS 188107-02-0) indicate incomplete hydrolysis during synthesis. Quantify using HPLC with a C18 column (method: 0.1% TFA in water/acetonitrile gradient). If impurity levels exceed 0.15% (ICH Q3A), re-optimize hydrolysis conditions (e.g., NaOH concentration, 2–4 M; reflux time, 4–8 h) .
Q. Structural & Functional Analysis
Q. How does the nitro group’s position influence electronic properties and binding affinity?
Answer: The para-nitro group enhances electron-withdrawing effects, stabilizing the benzimidazole’s aromatic system. Computational modeling (e.g., DFT) shows increased dipole moment (≈5.2 D) compared to meta-substituted analogs, potentially improving receptor binding in kinase inhibition studies. Validate via molecular docking simulations with target proteins (e.g., EGFR) .
Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?
Answer: Poor crystallinity is common due to flexible carboxylic acid and nitro groups. Co-crystallize with co-formers (e.g., nicotinamide) or use slow evaporation in mixed solvents (e.g., DMF/water). For X-ray diffraction, collect data at low temperature (100 K) to reduce thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
